REACTION_CXSMILES
|
[Li][CH2:2]CCC.CCN(C(C)C)C(C)C.[C:15]1(=[O:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.CI>C1COCC1>[CH3:2][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:15]1=[O:22]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
2.96 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirred for 30 min at 0° C. the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 min at −78° C.
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred at RT for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
before being quenched with aqueous saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
WASH
|
Details
|
The organic layer was washed with 0.1 M aqueous HCl and aqueous saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by short path distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |